molecular formula C6H4ClO3P B073843 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide CAS No. 1499-17-8

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

Cat. No.: B073843
CAS No.: 1499-17-8
M. Wt: 190.52 g/mol
InChI Key: KMWSGKPLIWNTEF-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a useful research compound. Its molecular formula is C6H4ClO3P and its molecular weight is 190.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSGKPLIWNTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061735
Record name 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide
Source EPA DSSTox
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Molecular Weight

190.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-17-8
Record name 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenylene phosphorochloridate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide
Source EPA Chemicals under the TSCA
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Record name 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenylene phosphorochloridate
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Record name O-PHENYLENE PHOSPHOROCHLORIDATE
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Customer
Q & A

Q1: What is the main application of o-phenylene phosphorochloridate in organic synthesis?

A1: o-Phenylene phosphorochloridate serves as a versatile phosphorylating agent for alcohols, enabling the efficient synthesis of their monophosphate esters []. This reaction proceeds rapidly and quantitatively with a wide range of alcohols, including tertiary alcohols, in the presence of a base like triethylamine or 2,6-lutidine [].

Q2: Can you describe the mechanism by which o-phenylene phosphorochloridate phosphorylates alcohols?

A2: While the provided abstracts don't delve into the specific mechanism, the reaction likely proceeds through a nucleophilic substitution reaction. The alcohol oxygen acts as a nucleophile, attacking the phosphorus atom of o-phenylene phosphorochloridate and displacing the chloride ion. This results in the formation of an alkyl o-hydroxyphenyl phosphate ester [].

Q3: Beyond alcohol phosphorylation, are there other applications for o-phenylene phosphorochloridate in synthesis?

A3: Yes, o-phenylene phosphorochloridate has proven valuable in peptide synthesis [] and the construction of β-lactam rings, key structural motifs found in antibiotics []. The provided abstracts do not elaborate on the specific reactions but suggest its utility in these synthetic contexts.

Q4: Has the structure of o-phenylene phosphorochloridate been studied in solution?

A4: Yes, researchers have investigated the structure and orientation of o-phenylene phosphorochloridate when dissolved in a nematic liquid crystal phase composed of N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) []. They achieved this using 1H and 31P NMR spectroscopy, ultimately determining the spatial arrangement of the protons and phosphorus atom within the molecule [].

Q5: What is the role of o-phenylene phosphorochloridate in polypeptide synthesis?

A5: Research suggests that o-phenylene phosphorochloridate can mediate the oligomerization of N,O-Bis(trimethylsilyl)-α-amino acids (N,O-BTMS-AA) into polypeptides []. While the precise mechanism requires further investigation, it likely involves a series of steps where o-phenylene phosphorochloridate acts as an activating agent, facilitating the formation of peptide bonds between the amino acid monomers [].

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